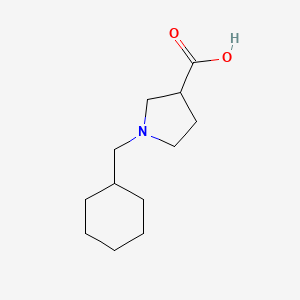

1-(Cyclohexylmethyl)pyrrolidine-3-carboxylic acid

Overview

Description

Synthesis Analysis

The synthesis of CPC involves constructing the pyrrolidine ring from different cyclic or acyclic precursors. Researchers have reported various synthetic strategies, including the functionalization of preformed pyrrolidine rings (e.g., proline derivatives) . Further exploration of these synthetic routes is essential for optimizing yields and purity.

Molecular Structure Analysis

The molecular structure of CPC consists of a five-membered pyrrolidine ring, which contributes to its pharmacophore space. The sp³-hybridization of the pyrrolidine carbons allows efficient exploration of three-dimensional (3D) chemical space. Additionally, the non-planarity of the pyrrolidine ring (referred to as “pseudorotation”) enhances its 3D coverage .

Scientific Research Applications

Pyrrolidine Scaffold in Drug Discovery

Pyrrolidine rings, including derivatives like 1-(Cyclohexylmethyl)pyrrolidine-3-carboxylic acid, are extensively utilized in medicinal chemistry to discover new drugs. These saturated nitrogen heterocycles are valued for their ability to efficiently explore pharmacophore space due to sp3 hybridization, contribute to stereochemistry, and increase three-dimensional coverage through non-planarity. This versatility makes pyrrolidine and its derivatives crucial in designing compounds with diverse biological profiles, significantly impacting drug candidates' binding modes to proteins due to stereogenicity and spatial orientation of substituents (Li Petri et al., 2021).

Carboxylic Acids in Biologically Active Compounds

Carboxylic acids, a group to which this compound belongs, play a significant role in developing biologically active compounds derived from plants. These natural compounds exhibit a wide range of biological activities, including antioxidant, antimicrobial, and cytotoxic effects. The structure of carboxylic acids significantly influences their bioactivity, highlighting the importance of exploring various carboxylic acid derivatives for new therapeutic agents (Godlewska-Żyłkiewicz et al., 2020).

Carboxylic Acids in Biocatalyst Inhibition

Carboxylic acids are also investigated for their inhibitory effects on biocatalysts in microbial fermentation processes. Understanding the mechanisms through which carboxylic acids inhibit microbes like Escherichia coli and Saccharomyces cerevisiae is crucial for developing metabolic engineering strategies to improve microbial resistance and fermentation yields. This research is vital for the production of bio-renewable chemicals, where carboxylic acids serve as precursors (Jarboe et al., 2013).

Influence of Carboxylic Acids on Biologically Important Ligands

Studies have also focused on the interaction between carboxylic acids and biologically important ligands, exploring how metals influence these interactions. Such research is essential for understanding the physicochemical properties of carboxylic acids and their complexes, which could impact their reactivity, stability, and biological target affinity. This knowledge aids in predicting the behavior of new carboxylic acid derivatives in biological systems (Lewandowski et al., 2005).

Mechanism of Action

Target of Action

It is known that pyrrolidine derivatives have been used widely by medicinal chemists to obtain compounds for the treatment of human diseases .

Mode of Action

It is known that the pyrrolidine ring and its derivatives have been characterized by target selectivity . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Biochemical Pathways

It is known that pyrrolidine derivatives have been used in the synthesis of various alkaloids .

Result of Action

It is known that pyrrolidine derivatives have diverse biological activities .

Action Environment

It is known that the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

properties

IUPAC Name |

1-(cyclohexylmethyl)pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO2/c14-12(15)11-6-7-13(9-11)8-10-4-2-1-3-5-10/h10-11H,1-9H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEZXLZSADGCRAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CN2CCC(C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

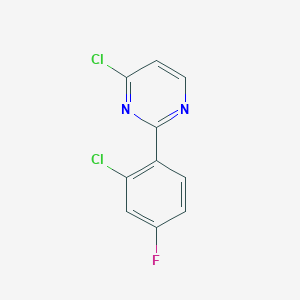

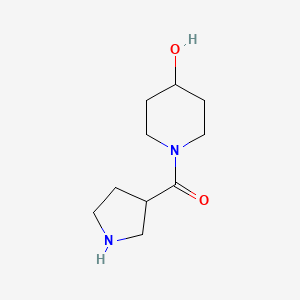

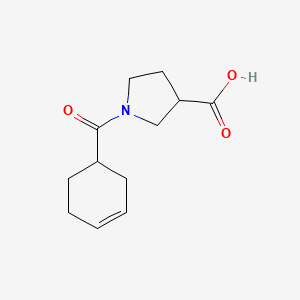

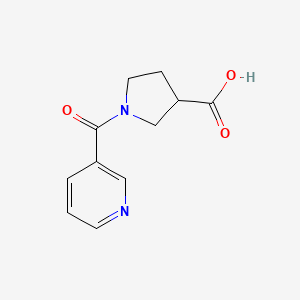

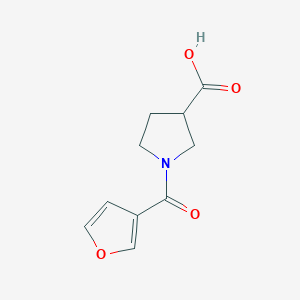

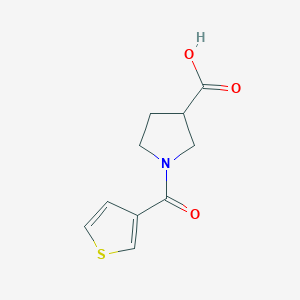

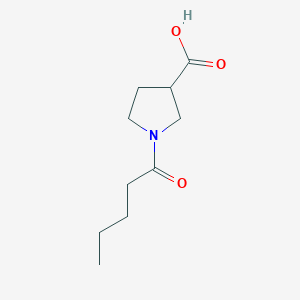

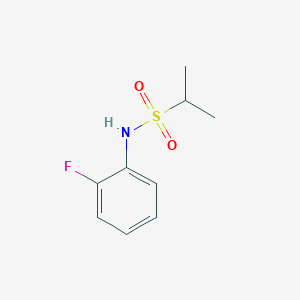

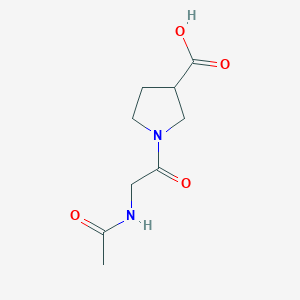

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Pyrrolidine-3-carbonyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B1468649.png)

![1-{[(1,3-Thiazol-2-yl)carbamoyl]methyl}pyrrolidine-3-carboxylic acid](/img/structure/B1468665.png)